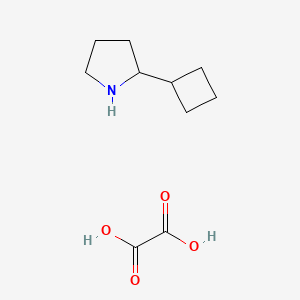

2-Cyclobutylpyrrolidine oxalate

説明

特性

IUPAC Name |

2-cyclobutylpyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.C2H2O4/c1-3-7(4-1)8-5-2-6-9-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOFOIARQFIHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to 2-Cyclobutylpyrrolidine Oxalate

This guide provides an in-depth analysis of 2-Cyclobutylpyrrolidine Oxalate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, synthesis, and analytical characterization.

Introduction: The Role of Pyrrolidine Scaffolds in Medicinal Chemistry

The pyrrolidine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, providing a defined three-dimensional geometry that can be readily functionalized to optimize binding interactions with biological targets. The incorporation of a cyclobutyl group at the 2-position introduces a lipophilic and conformationally constrained element, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

2-Cyclobutylpyrrolidine, as a building block, is therefore of considerable interest in the synthesis of novel therapeutic agents.[3] The formation of its oxalate salt is a common strategy in pharmaceutical development to improve the handling, stability, and purity of the amine precursor.[4][5] This guide will delve into the technical specifics of 2-Cyclobutylpyrrolidine Oxalate, providing a robust resource for its effective utilization in research and development.

Chemical Structure and Properties

2-Cyclobutylpyrrolidine Oxalate is an organic salt formed by the acid-base reaction between 2-Cyclobutylpyrrolidine and oxalic acid.[6][7]

2-Cyclobutylpyrrolidine (the Base)

-

Molecular Formula: C₈H₁₅N[8]

-

Molecular Weight: 125.21 g/mol [3]

-

Structure: A five-membered saturated nitrogen-containing heterocycle (pyrrolidine) substituted at the 2-position with a four-membered cycloalkane (cyclobutane).

-

Chirality: The carbon atom at the 2-position of the pyrrolidine ring is a chiral center. Therefore, 2-Cyclobutylpyrrolidine can exist as a racemic mixture of (R)- and (S)-enantiomers or as a single enantiomer. The specific stereochemistry is a critical consideration in pharmaceutical applications, as different enantiomers often exhibit distinct biological activities.

Oxalic Acid (the Counter-ion)

-

Molecular Formula: C₂H₂O₄[9]

-

Systematic IUPAC Name: Ethanedioic acid[10]

-

Structure: A dicarboxylic acid with the formula (COOH)₂.[9] In the salt, it exists as the oxalate dianion (C₂O₄²⁻).[10][11][12]

-

Role: Oxalic acid is a common counter-ion used to form crystalline salts of basic active pharmaceutical ingredients (APIs) and intermediates.[4] This process, known as salt formation or cocrystallization, can significantly improve the physicochemical properties of the parent compound, such as melting point, solubility, and stability.[4][5][13]

2-Cyclobutylpyrrolidine Oxalate (the Salt)

-

Molecular Formula: C₈H₁₅N · C₂H₂O₄

-

Molecular Weight: 215.25 g/mol

-

Structure: The salt consists of the protonated 2-cyclobutylpyrrolidinium cation and the oxalate anion, held together by ionic bonds. The stoichiometry of the salt (1:1 or 2:1 base to acid) can vary and should be confirmed through analytical characterization.

The relationship between these components is illustrated in the following diagram:

Caption: Formation of 2-Cyclobutylpyrrolidine Oxalate from its constituent base and acid.

Synthesis and Purification

The synthesis of 2-Cyclobutylpyrrolidine Oxalate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The quality of pharmaceutical intermediates is paramount, as it directly impacts the efficacy and safety of the final drug product.[14][15]

Synthesis of 2-Cyclobutylpyrrolidine

The synthesis of the parent amine, 2-Cyclobutylpyrrolidine, can be achieved through various synthetic routes. One common approach involves the reductive amination of a suitable ketone precursor.

Illustrative Synthetic Workflow:

Caption: Generalized workflow for the synthesis of 2-Cyclobutylpyrrolidine.

Recent advancements in biocatalysis have also provided enantioselective routes to chiral 2-substituted pyrrolidines using transaminases, offering a greener and more efficient alternative to traditional chemical methods.[2] Other synthetic strategies include the use of donor-acceptor cyclopropanes and photoinduced organocatalyzed cyclizations.[16][17]

Oxalate Salt Formation

The formation of the oxalate salt is typically achieved by reacting the purified 2-Cyclobutylpyrrolidine base with oxalic acid in a suitable solvent.

Step-by-Step Protocol for Oxalate Salt Formation:

-

Dissolution: Dissolve the purified 2-Cyclobutylpyrrolidine in a suitable organic solvent, such as ethanol or isopropanol.

-

Acid Addition: Slowly add a stoichiometric amount of oxalic acid, dissolved in the same or a miscible solvent, to the amine solution with stirring.

-

Crystallization: The oxalate salt will typically precipitate out of the solution. The crystallization process can be promoted by cooling the mixture or by the addition of an anti-solvent. The inhibition and promotion of oxalate crystallization are critical factors in obtaining a product with the desired physical properties.[18][19]

-

Isolation: The crystalline salt is isolated by filtration.

-

Washing and Drying: The isolated solid is washed with a cold solvent to remove any residual impurities and then dried under vacuum to a constant weight.

Quality Control of Pharmaceutical Intermediates

Throughout the synthesis and purification process, stringent quality control is essential.[20][21] This involves the use of various analytical techniques to monitor the reaction progress, identify and quantify impurities, and ensure the final product meets the required specifications.[14] Adherence to Good Manufacturing Practices (GMP) is crucial in the production of pharmaceutical intermediates.[22]

Analytical Characterization

A comprehensive suite of analytical techniques is employed to confirm the structure, purity, and identity of 2-Cyclobutylpyrrolidine Oxalate.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. Expected signals would include those for the cyclobutyl and pyrrolidine rings.[23][24][25]

-

¹³C NMR: Shows the number of unique carbon environments in the molecule. The spectrum for the free base, pyrrolidine, shows characteristic peaks that would be shifted upon substitution and salt formation.[26]

Infrared (IR) Spectroscopy:

-

FT-IR: Used to identify the functional groups present in the molecule. Key absorbances for the oxalate salt would include N-H stretching (for the protonated amine), C-H stretching (for the alkyl groups), and strong C=O and C-O stretching vibrations characteristic of the oxalate anion.[27][28][29][30][31]

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. For the free base, the molecular ion peak would be observed at an odd m/z value, consistent with the nitrogen rule.[32][33][34][35][36] Alpha-cleavage is a characteristic fragmentation pathway for cyclic amines.[33][34][35][36]

Summary of Expected Analytical Data:

| Analytical Technique | Expected Observations for 2-Cyclobutylpyrrolidine Oxalate |

| ¹H NMR | Complex multiplets for cyclobutyl and pyrrolidine protons. A broad singlet for the N-H proton of the ammonium salt. |

| ¹³C NMR | Resonances corresponding to the carbons of the cyclobutyl and pyrrolidine rings, and a downfield signal for the carboxylate carbon of the oxalate. |

| FT-IR (cm⁻¹) | Broad N-H stretch (~3000-2500), C-H stretches (~2950-2850), strong C=O stretch (~1700), and C-O stretches (~1300-1200).[31] |

| Mass Spectrometry | For the free base: Molecular ion peak (M+) at m/z 125. Fragmentation pattern consistent with a cyclic amine.[33][34] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound and for quantifying any impurities. Chiral chromatography can be used to determine the enantiomeric excess of the product if a single enantiomer is desired.

Applications in Drug Development

2-Cyclobutylpyrrolidine and its derivatives are valuable intermediates in the synthesis of a variety of pharmacologically active molecules. The specific substitution pattern can be tailored to target a wide range of biological receptors and enzymes. The oxalate salt form provides a stable and reliable source of the amine for further synthetic transformations.

Logical Flow of Application in Drug Development:

Caption: The role of 2-Cyclobutylpyrrolidine Oxalate in the pharmaceutical development pipeline.

Conclusion

2-Cyclobutylpyrrolidine Oxalate is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. A thorough understanding of its chemical structure, synthesis, and analytical characterization is essential for its effective application in the development of novel therapeutics. The information presented in this guide provides a comprehensive technical overview to support researchers and scientists in their endeavors.

References

- Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Google.

- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Google.

- Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). Google.

- Pharma Intermediates: Why Quality and Key Factors Matter. SCL Lifesciences.

- 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (2007). Chemistry.

- Oxalate. Wikipedia.

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.

- GCMS Section 6.15. Whitman People.

- Fourier transform infrared spectroscopy spectra of calcium oxalate... ResearchGate.

- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.

- Mass Spectrometry of Amines. (2023, April 30). JoVE.

- Oxalates. AMERICAN ELEMENTS®.

- Oxalate Chemical Formula. BYJU'S.

- Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones. (2023, March 10). PubMed.

- 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. (1999, January 1). RSC Publishing.

- Oxalate. PubChem - NIH.

- Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones. (2023, March 9). PLOS One.

- Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate ki. bioRxiv.

- Sodium oxalate. Wikipedia.

- Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.

- Mass Spectrometry: Fragmentation. Google.

- FT-IR Spectroscopy Analysis of Kidney Stone Variability in Styria. (2024, September 29). MDPI.

- Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. (2023, April 30). MDPI.

- Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. ACS Publications.

- 10.8: Spectroscopy of Amines. (2025, April 7). Chemistry LibreTexts.

- 2-Cyclobutylpyrrolidine. Benchchem.

- 2-Cyclobutylpyrrolidine hydrochloride. PubChem.

- 2-cyclobutylpyrrolidine hydrochloride — Chemical Substance Information. NextSDS.

- One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Google.

- Buy 2-Cyclopropylethanamine oxalate (EVT-12058359). EvitaChem.

- Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers (RSC Publishing).

- Inhibitors of Calcium Oxalate Crystallization for the Treatment of Oxalate Nephropathies. (2020, February 27). Google.

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023, May 12). ResearchGate.

- 3-(2-Chlorobenzyl)Pyrrolidine Oxalate. Chem-Impex.

- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022, December 2). MDPI.

- Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. Organic & Biomolecular Chemistry (RSC Publishing).

- NS 521 oxalate. PubChem - NIH.

- Cocrystal Applications in Drug Delivery. (2025, October 16). ResearchGate.

- Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. (2020, November 3). MDPI.

- Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. (2026, January 20). PMC.

- Role of urinary bikunin in the inhibition of calcium oxalate crystallization. Google.

Sources

- 1. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Cyclobutylpyrrolidine|Research Chemical [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 7. evitachem.com [evitachem.com]

- 8. 2-Cyclobutylpyrrolidine hydrochloride | C8H16ClN | CID 115012711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Oxalate | C2O4-2 | CID 71081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Oxalate - Wikipedia [en.wikipedia.org]

- 11. americanelements.com [americanelements.com]

- 12. byjus.com [byjus.com]

- 13. researchgate.net [researchgate.net]

- 14. globalpharmatek.com [globalpharmatek.com]

- 15. scllifesciences.com [scllifesciences.com]

- 16. mdpi.com [mdpi.com]

- 17. Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. arborpharmchem.com [arborpharmchem.com]

- 21. tianmingpharm.com [tianmingpharm.com]

- 22. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 23. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

- 26. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones | PLOS One [journals.plos.org]

- 30. biorxiv.org [biorxiv.org]

- 31. FT-IR Spectroscopy Analysis of Kidney Stone Variability in Styria [mdpi.com]

- 32. GCMS Section 6.15 [people.whitman.edu]

- 33. jove.com [jove.com]

- 34. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 35. pubs.acs.org [pubs.acs.org]

- 36. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of 2-Cyclobutylpyrrolidine Oxalate

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclobutylpyrrolidine Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the fundamental physicochemical properties of 2-Cyclobutylpyrrolidine oxalate, focusing on its molecular weight and exact mass. As a compound of interest in medicinal and synthetic chemistry, a precise understanding of these properties is crucial for experimental design, data interpretation, and regulatory documentation. This document has been prepared by a Senior Application Scientist to ensure technical accuracy and practical relevance for professionals in the field.

2-Cyclobutylpyrrolidine is a versatile chemical intermediate characterized by a saturated five-membered pyrrolidine ring attached to a cyclobutyl group.[1] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties.[1] When combined with oxalic acid, it forms the salt 2-Cyclobutylpyrrolidine oxalate, which often exhibits improved stability and handling characteristics compared to the free base.

A precise understanding of a compound's molecular weight and exact mass is foundational for all quantitative aspects of chemical research and development.

-

Molecular Weight (or Molar Mass) is the mass of one mole of a substance, typically expressed in grams per mole ( g/mol ).[2] It is an average value calculated using the standard atomic weights of the constituent elements, which accounts for the natural isotopic abundance of each element. This value is critical for stoichiometric calculations, solution preparation, and defining reaction conditions.

-

Exact Mass is the mass of a single molecule calculated using the mass of the most abundant isotope of each element, expressed in daltons (Da).[3] This value is paramount in high-resolution mass spectrometry (HRMS), where it is used for the unambiguous identification and structural elucidation of molecules.

This guide will elucidate these key parameters for 2-Cyclobutylpyrrolidine oxalate, providing the foundational data necessary for its application in advanced research.

Core Physicochemical Data

The essential physicochemical properties of 2-Cyclobutylpyrrolidine oxalate are derived from its molecular formula, which combines one molecule of 2-cyclobutylpyrrolidine (C₈H₁₅N) and one molecule of oxalic acid (C₂H₂O₄).[3][4]

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₇NO₄ | - |

| Molecular Weight | 215.25 | g/mol |

| Exact Mass | 215.11576 | Da |

| Monoisotopic Mass | 215.11576 | Da |

Determination of Molecular Properties: A Methodological Overview

The values presented above are not arbitrary; they are derived from internationally accepted atomic weights and isotopic masses. This section details the calculations, providing a transparent and self-validating framework.

Calculation of Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula (C₁₀H₁₇NO₄). Standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

-

Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

-

Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 4 atoms × 16.000 g/mol = 64.000 g/mol

-

Total Molecular Weight: 120.11 + 17.136 + 14.007 + 64.000 = 215.253 g/mol

This calculated value is essential for preparing solutions of known molarity and for ensuring correct stoichiometry in chemical reactions.

Calculation of Exact Mass

The exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule. This value is what is measured by high-resolution mass spectrometry.

-

Carbon (¹²C): 10 atoms × 12.00000 Da = 120.00000 Da

-

Hydrogen (¹H): 17 atoms × 1.007825 Da = 17.133025 Da

-

Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da

-

Oxygen (¹⁶O): 4 atoms × 15.994915 Da = 63.97966 Da

-

Total Exact Mass: 120.00000 + 17.133025 + 14.003074 + 63.97966 = 215.115759 Da

The monoisotopic mass is identical to the exact mass in this case, as it refers to the mass of the molecule containing only the most abundant isotopes.[3]

Molecular Structure and Verification Workflow

Visualizing the molecular structure and the workflow for its characterization is key to understanding its chemical properties.

Chemical Structure of 2-Cyclobutylpyrrolidine Oxalate

The following diagram illustrates the ionic bond between the protonated pyrrolidinium cation and the oxalate anion.

Caption: Ionic interaction in 2-Cyclobutylpyrrolidine Oxalate.

Experimental Verification Workflow

The theoretical values for molecular weight and exact mass are confirmed experimentally. The following workflow outlines the standard procedure for the characterization of a new chemical entity like 2-Cyclobutylpyrrolidine oxalate.

Caption: Standard workflow for chemical synthesis and characterization.

Workflow Explanation:

-

Synthesis and Purification: The compound is first synthesized by reacting the free base with oxalic acid, followed by purification to remove unreacted starting materials and byproducts.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the covalent structure of the 2-cyclobutylpyrrolidinium cation.

-

Exact Mass Verification: High-Resolution Mass Spectrometry (HRMS) provides an experimental mass that is compared to the calculated exact mass. A match within a narrow tolerance (typically <5 ppm) confirms the elemental composition.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the theoretical values calculated from the molecular formula.

-

Data Validation: The culmination of this process is the validation of the compound's identity and purity, formally documented in a Certificate of Analysis (CoA).

Conclusion

The molecular weight (215.25 g/mol ) and exact mass (215.11576 Da) of 2-Cyclobutylpyrrolidine oxalate are fundamental constants that underpin its use in quantitative scientific research. The methodologies for their calculation and experimental verification are robust and form a core part of the quality control and characterization process in drug development and chemical synthesis. This guide provides researchers with the foundational data and conceptual framework necessary to confidently utilize this compound in their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 971, Oxalic acid. Retrieved from [Link][3]

-

Physics Wallah (2023). Oxalic Acid Formula - Structure and Equivalent Weight. Retrieved from [Link][5]

-

National Institute of Standards and Technology (n.d.). Oxalic acid. In NIST Chemistry WebBook. Retrieved from [Link][6]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 115012711, 2-Cyclobutylpyrrolidine hydrochloride. Retrieved from [Link][4]

Sources

- 1. 2-Cyclobutylpyrrolidine|Research Chemical [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Cyclobutylpyrrolidine hydrochloride | C8H16ClN | CID 115012711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxalic Acid Formula - Structure and Equivalent Weight [pw.live]

- 6. Oxalic acid [webbook.nist.gov]

Physical and Chemical Profiling of 2-Cyclobutylpyrrolidine Oxalate: A Technical Guide for Medicinal Chemistry

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to complex, sp3-rich scaffolds is a proven strategy for improving the pharmacokinetic profiles and target specificity of drug candidates[1]. 2-Cyclobutylpyrrolidine oxalate (CAS: 1177360-55-2) represents a highly versatile, structurally strained building block that fulfills these criteria[2]. By fusing a rigid cyclobutane ring with a basic pyrrolidine core, this compound offers unique stereochemical vectors highly valued in the synthesis of therapeutics for neurological disorders and enzyme inhibition[1][3].

This whitepaper provides an in-depth technical analysis of the physical properties, structural advantages, synthetic applications, and analytical validation protocols for 2-Cyclobutylpyrrolidine oxalate, designed specifically for researchers and drug development professionals.

Physicochemical and Structural Profiling

Any rigorous synthetic campaign must begin with a precise understanding of the precursor's physicochemical parameters. The oxalate salt form of 2-Cyclobutylpyrrolidine is deliberately chosen over the free base to mitigate volatility, enhance bench stability, and improve handling during high-throughput screening[3][4].

Quantitative Data Summary

The following table consolidates the foundational chemical properties of the commercial oxalate salt form to guide stoichiometric calculations and solvent selection:

| Property | Value | Reference |

| Chemical Name | 2-Cyclobutylpyrrolidine oxalate | [3] |

| CAS Number | 1177360-55-2 | [2] |

| Molecular Formula | C10H17NO4 (Parent: C8H15N, Salt: C2H2O4) | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| SMILES (Salt) | O=C(O)C(O)=O.C1CCC(C1)C2CCCN2 | [2] |

| Typical Purity | ≥95.0% – 97.0% | [4][5] |

| Appearance | Solid (Crystalline Powder) | [3] |

Structural Causality: Why This Scaffold?

-

Enhanced 3D Coverage (Fsp3): The sp3-hybridization of the pyrrolidine ring drastically improves the aqueous solubility of downstream drug candidates[1]. Molecules with higher sp3 character are statistically less prone to off-target promiscuity and attrition in clinical trials.

-

Conformational Rigidity: The cyclobutyl substituent introduces significant ring strain. This rigidity restricts the conformational flexibility of the pyrrolidine ring, effectively "locking" the molecule into a specific bioactive conformation. This is highly advantageous when targeting deep, narrow binding pockets in G-protein-coupled receptors (GPCRs) or central nervous system (CNS) targets[1].

Synthetic Utility in Drug Discovery

The secondary amine of the pyrrolidine ring serves as an excellent nucleophile, making 2-Cyclobutylpyrrolidine a prime candidate for amide couplings, reductive aminations, and nucleophilic aromatic substitution (SNAr) reactions[6].

Case Study: Nrf2 Regulators for Neurodegenerative Diseases A prominent application of 2-Cyclobutylpyrrolidine is its use as a precursor in the synthesis of arylcyclohexyl pyrazoles[6]. These complex molecules function as regulators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Activation of the Nrf2 pathway is a critical therapeutic strategy for combating oxidative stress in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis (MS)[6]. During synthesis, 2-cyclobutylpyrrolidine is reacted under basic conditions (e.g., using DIPEA in dichloromethane) to form critical intermediates that dictate the stereochemistry (such as cis-cyclohexyl diastereoisomers) of the final active pharmaceutical ingredient (API)[6].

Analytical Characterization Workflow

Relying solely on vendor Certificates of Analysis (COAs) introduces significant risk, as hygroscopic salts can absorb moisture or degrade over time. As a best practice, every protocol must be a self-validating system. The following workflow outlines a closed-loop analytical validation to certify batch identity and purity before committing resources to synthesis.

Analytical validation workflow for 2-Cyclobutylpyrrolidine oxalate batch certification.

Step-by-Step Validation Protocol

-

Sample Preparation (Causality-Driven Solvent Selection):

-

Action: Weigh 2.0 mg of 2-Cyclobutylpyrrolidine oxalate. Dissolve 1.0 mg in 0.6 mL of DMSO-d6 for NMR, and 1.0 mg in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid for chromatography.

-

Causality: DMSO-d6 is selected because its high polarity disrupts the strong hydrogen bonding between the basic pyrrolidine nitrogen and the oxalic acid counterion, preventing peak broadening in the NMR spectrum. Formic acid in the LC-MS diluent ensures complete protonation of the amine, maximizing the signal-to-noise ratio in positive electrospray ionization (ESI+).

-

-

LC-MS Analysis (Mass Verification):

-

Action: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

-

Expected Outcome: A sharp peak corresponding to the free base must appear at m/z 126.1[M+H]+. The oxalate counterion will elute near the void volume and can be verified in negative ion mode at m/z 89.0 [M-H]-.

-

-

1H NMR Spectroscopy (Structural Integrity):

-

Action: Acquire 16 scans at 400 MHz with a relaxation delay (D1) of 2 seconds to ensure accurate integration.

-

Expected Outcome: Identify the multiplet of the alpha-proton adjacent to the nitrogen and the distinct cyclobutane methine proton.

-

-

Self-Validating Data Reconciliation:

-

Cross-reference the integration of the pyrrolidine core protons against the broad singlet of the oxalate protons. This mathematically proves the exact stoichiometry of the salt (e.g., 1:1 ratio), ensuring molecular weight calculations for downstream equivalents are perfectly accurate.

-

In Silico & ADMET Prediction

Before integrating 2-Cyclobutylpyrrolidine into a massive combinatorial library, a rigorous computational assessment is essential[7]. Utilizing in silico toxicology and bioactivity prediction tools allows for rapid, cost-effective screening, aligning with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing reliance on animal testing[7].

By inputting the canonical SMILES string (C1CC(C1)C2CCCN2) into QSAR (Quantitative Structure-Activity Relationship) models, researchers can generate a preliminary, data-driven profile[7]. Because the scaffold lacks hydrogen bond donors (once functionalized at the nitrogen) and has a low topological polar surface area (TPSA), derivatives built upon this core frequently exhibit excellent blood-brain barrier (BBB) permeability, making it an optimal starting point for CNS-targeted drug discovery.

References

- BenchChem.

- BidePharm.

- ChemicalBook. "2-CYCLOBUTYL-PYRROLIDINE, OXALIC ACID".

- BenchChem. "2-Cyclobutylpyrrolidine|Research Chemical".

- Google Patents.

Sources

- 1. 2-Cyclobutylpyrrolidine|Research Chemical [benchchem.com]

- 2. CAS:1177360-55-22-Cyclobutylpyrrolidine oxalate-毕得医药 [bidepharm.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-CYCLOBUTYL-PYRROLIDINE, OXALIC ACID [chemicalbook.com]

- 5. CAS:1523571-00-7, 4-Azaspiro[2.4]heptane oxalate(2:1)-毕得医药 [bidepharm.com]

- 6. WO2017060855A1 - Arylcyclohexyl pyrazoles as nrf2 regulators - Google Patents [patents.google.com]

- 7. 2-Cyclobutylpyrrolidine|Research Chemical [benchchem.com]

Topic: Crystal Structure and Polymorphism of 2-Cyclobutylpyrrolidine Oxalate

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the synthesis, single-crystal structure determination, and polymorphic screening of 2-Cyclobutylpyrrolidine Oxalate, a representative organic salt. We present detailed, field-proven protocols for single-crystal and powder X-ray diffraction (SCXRD, PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The causality behind experimental choices is elucidated to provide researchers with a robust framework for characterizing the solid-state landscape of similar pharmaceutical compounds. This document serves as a practical guide for scientists in drug development, process chemistry, and formulation to ensure the selection and control of the optimal and most stable solid form of an API.[3][4]

Introduction: The Critical Role of Solid-State Characterization

2-Cyclobutylpyrrolidine is a versatile heterocyclic amine scaffold that appears in various biologically active compounds.[5][6][7] In pharmaceutical development, converting such basic moieties into salt forms is a common strategy to enhance physicochemical properties like solubility, stability, and crystallinity.[4][8] The oxalate salt of 2-Cyclobutylpyrrolidine is formed through a straightforward acid-base reaction, yielding a crystalline solid that is amenable to handling and formulation.

However, the formation of a crystalline salt is only the initial step. The three-dimensional arrangement of ions in the crystal lattice (crystal structure) and the potential for the salt to exist in multiple crystalline forms (polymorphism) have profound implications for the drug product's performance.[9][10][11] Different polymorphs of the same compound can exhibit distinct melting points, dissolution rates, and stability profiles, making a thorough investigation not just a regulatory expectation but a scientific necessity for robust drug development.[1][2][12]

This guide details the necessary workflows to first determine the definitive molecular structure via single-crystal X-ray diffraction and subsequently to perform a rigorous polymorph screen to identify and characterize all accessible crystalline forms of 2-Cyclobutylpyrrolidine Oxalate.

Synthesis and Single Crystal Growth

The successful determination of a crystal structure is fundamentally dependent on the quality of the single crystals.[13] The objective is to facilitate slow, undisturbed molecular self-assembly into a well-ordered lattice.

Synthesis of 2-Cyclobutylpyrrolidine Oxalate

A stoichiometric amount of 2-Cyclobutylpyrrolidine is dissolved in a suitable solvent such as isopropanol. To this solution, one equivalent of oxalic acid, dissolved in a minimal amount of the same solvent, is added dropwise under constant stirring. The formation of the salt is typically exothermic and results in a precipitate. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Protocol for Single Crystal Growth

The goal of this protocol is to achieve a supersaturated solution from which crystals will form upon slow cooling or solvent evaporation.[13][14]

Experimental Protocol: Slow Cooling Crystallization

-

Solvent Selection: Screen various solvents for moderate solubility of the oxalate salt. The ideal solvent will dissolve the compound when heated but show limited solubility at room or sub-ambient temperatures. Ethanol, methanol, or acetone-water mixtures are common starting points.

-

Prepare a Saturated Solution: In a clean glass vial, add a small amount of the synthesized salt. Add the chosen solvent dropwise while gently heating (e.g., in a 40-50°C water bath) and stirring until the solid completely dissolves.

-

Induce Supersaturation: Add a tiny amount more of the salt to ensure the solution is saturated at the elevated temperature. If it dissolves, add more until a small amount of solid remains undissolved.

-

Hot Filtration (Optional but Recommended): If any particulate matter is present, filter the hot solution through a pre-warmed filter into a clean vial. This step removes potential nucleation sites that could lead to the rapid formation of many small crystals instead of a few large ones.

-

Slow Cooling: Cap the vial loosely to allow for very slow evaporation. Place the vial in an insulated container (e.g., a beaker wrapped in glass wool or a dewar flask) and allow it to cool to room temperature over 24-48 hours. This slow cooling rate is critical to prevent rapid precipitation.[13]

-

Crystal Harvesting: Once well-formed, transparent crystals with distinct facets are observed under a microscope, carefully decant the mother liquor.[13] Use a fine needle or pipette to remove a suitable crystal and wick away excess solvent with the edge of a filter paper.

Part I: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure.[15][16]

Experimental Workflow for SCXRD

The process from a harvested crystal to a refined structure follows a systematic workflow.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Protocol for Data Acquisition and Structure Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[13]

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is used to minimize thermal motion of the atoms, resulting in better diffraction data. The instrument then rotates the crystal in a monochromatic X-ray beam, and thousands of diffraction intensities are collected on a detector.[16]

-

Structure Solution: The collected data are processed to yield a set of reflection intensities. Software uses this data to solve the "phase problem" and generate an initial electron density map, from which the atomic positions can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Interpretation

The final output is a crystallographic information file (CIF) containing all relevant structural data.

Table 1: Representative Crystallographic Data for 2-Cyclobutylpyrrolidine Oxalate

| Parameter | Value |

| Chemical Formula | C₁₀H₁₇NO₄ |

| Formula Weight | 215.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c [Å] | 10.54, 5.88, 18.21 |

| α, β, γ [°] | 90, 98.5, 90 |

| Volume [ų] | 1125.4 |

| Z (Formula units/cell) | 4 |

| Calculated Density | 1.27 g/cm³ |

| Temperature | 100 K |

| R-factor (final) | < 5% |

Note: Data are representative and for illustrative purposes.

Analysis of the refined structure reveals critical details, such as the hydrogen-bonding network between the protonated pyrrolidine nitrogen, the carboxylate groups of the oxalate, and any co-crystallized solvent molecules.[17][18] These interactions are the primary forces governing the crystal packing and are essential for understanding the material's physical properties.

Part II: Polymorphism Investigation

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[9][19] Identifying the most stable polymorph is paramount, as a late-appearing, more stable form can cause catastrophic failures in formulation and manufacturing, such as the infamous case of Ritonavir.[2][10]

Polymorph Screening Workflow

A comprehensive polymorph screen aims to generate crystalline forms under a wide range of thermodynamic and kinetic conditions.[1][3]

Caption: General Workflow for a Comprehensive Polymorph Screen.

Characterization Techniques and Protocols

PXRD is the primary tool for polymorph identification.[20][21][22] Each crystalline form produces a unique diffraction pattern, which serves as its fingerprint.[10][20]

Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount (5-10 mg) of the crystalline sample to ensure random orientation of the crystallites.

-

Data Acquisition: Place the sample on the PXRD holder. Collect a diffraction pattern, typically over a 2θ range of 2° to 40°.

-

Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate different polymorphic forms.

DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures changes in mass.[23][24] Together, they provide information on melting points, phase transitions, desolvation events, and thermal stability.[25][26]

Protocol: DSC/TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Data Acquisition: Place the pan in the instrument. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

-

Analysis:

Data Comparison for Hypothetical Polymorphs

A successful screen may yield multiple forms. Their key properties must be cataloged for comparison.

Table 2: Comparative Data for Hypothetical Polymorphs of 2-Cyclobutylpyrrolidine Oxalate

| Property | Form I | Form II |

| Appearance | White, needle-like crystals | White, prismatic crystals |

| PXRD (Key 2θ Peaks) | 8.5°, 12.1°, 15.3°, 21.8° | 9.2°, 11.5°, 18.4°, 23.1° |

| DSC (Onset Temp.) | Sharp endotherm at 175°C (Melting) | Sharp endotherm at 192°C (Melting) |

| TGA (Mass Loss) | No mass loss before melting | No mass loss before melting |

| Thermodynamic Stability | Metastable form | Thermodynamically stable form at RT |

Based on the "heat of fusion rule," the higher melting polymorph (Form II) is generally the more stable form at room temperature. Further slurry conversion experiments are typically performed to confirm the thermodynamic relationship between the forms.

Conclusion

The comprehensive solid-state characterization of 2-Cyclobutylpyrrolidine Oxalate is a critical, multi-step process that is essential for successful drug development. By first elucidating the definitive crystal structure through single-crystal X-ray diffraction, we establish the foundational molecular arrangement and intermolecular interactions. Subsequently, a systematic polymorph screen, utilizing orthogonal analytical techniques like PXRD and DSC/TGA, allows for the discovery and characterization of all accessible crystalline forms. This rigorous investigation ensures the selection of the single, most stable polymorph for development, thereby mitigating risks associated with solid-form changes that could impact drug product quality, safety, and efficacy. The protocols and workflows detailed herein provide a robust template for the solid-state analysis of pharmaceutical salts.

References

-

Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Methods in Solid-state Characterization | Request PDF. Retrieved from [Link]

-

Pharmaceutical Technology. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]

-

Spectroscopy Online. (2025, October 30). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Retrieved from [Link]

-

Shah, B., et al. (n.d.). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC. Retrieved from [Link]

-

Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

-

TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]

-

Open Access Journals. (n.d.). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]

-

Dalton Pharma Services. (n.d.). Polymorphic Screening. Retrieved from [Link]

-

Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular structure of pyrrolidine, (II), with displacement.... Retrieved from [Link]

-

Eurofins. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Retrieved from [Link]

-

Harris, K. D., et al. (2004, August 12). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Single crystal X-ray structure of 2 with oxalate, (a) front and (b).... Retrieved from [Link]

-

Infinita Lab. (2026, March 16). Thermal Analysis of Molten Salts: Methods, Applications, and Industry Testing. Retrieved from [Link]

-

Williams, B. L., et al. (2012, December 12). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education. Retrieved from [Link]

-

Blagden, N., et al. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured.... PMC. Retrieved from [Link]

-

Constantin, A. M., et al. (2025, September 2). X-ray diffraction study of the polymorphism in Er2O3 driven by ball milling. Retrieved from [Link]

-

MDPI. (2025, March 21). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. Retrieved from [Link]

-

Chemistry World. (n.d.). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

-

Crystal Growth & Design. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name?. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA-DSC of organic salts Al-ZnO. Retrieved from [Link]

-

Chimia. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

-

ResearchGate. (2013, March 28). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?. Retrieved from [Link]

-

IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]

-

FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine derivative. Retrieved from [Link]

-

MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]

-

Dalton Transactions. (n.d.). The crystal structure of paramagnetic copper(II) oxalate (CuC2O4): formation and thermal decomposition of random. Retrieved from [Link]

-

PMC. (n.d.). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. Retrieved from [Link]

-

PubMed. (2001, June 15). Calcitonin receptor gene polymorphism: a possible genetic marker for patients with calcium oxalate stones. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Impact of various modifiers on calcium oxalate crystallization. Retrieved from [Link]

-

PubMed. (2021, March 1). Inhibition of Calcium Oxalate Formation and Antioxidant Activity of Carboxymethylated Poria cocos Polysaccharides. Retrieved from [Link]

-

Diva Portal. (2022, November 15). Syntheses and crystal structures of three novel oxalate coordination compounds: Rb2Co(C2O4)2·.... Retrieved from [Link]

-

ResearchGate. (2020, January 16). Control of calcium oxalate crystallization by using polymeric additives. Retrieved from [Link]

-

PMC. (n.d.). Antioxidant Activities and Cytotoxicity of the Regulated Calcium Oxalate Crystals on HK-2 Cells of Polysaccharides from Gracilaria lemaneiformis with Different Molecular Weights. Retrieved from [Link]

-

RSC Publishing. (n.d.). The crystal structure of paramagnetic copper(ii) oxalate (CuC2O4): formation and thermal decomposition of randomly stacked anisotropic nano-sized crystallites. Dalton Transactions. Retrieved from [Link]

-

ResearchGate. (2023, June 2). (PDF) Role Globularia in the inhibition of calcium oxalate crystallization in vitro study. Retrieved from [Link]

-

ResearchGate. (2026, March 15). Bio-inspired multifunctional disruptors of calcium oxalate crystallization. Retrieved from [Link]

Sources

- 1. Polymorphic Screening - Polymorph Screening [dalton.com]

- 2. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. particle.dk [particle.dk]

- 11. rsc.org [rsc.org]

- 12. icdd.com [icdd.com]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 16. resources.rigaku.com [resources.rigaku.com]

- 17. researchgate.net [researchgate.net]

- 18. uu.diva-portal.org [uu.diva-portal.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. rigaku.com [rigaku.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. resolvemass.ca [resolvemass.ca]

- 24. torontech.com [torontech.com]

- 25. tainstruments.com [tainstruments.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

Introduction: A Practical Perspective on a Niche Synthetic Intermediate

An In-depth Technical Guide to 2-Cyclobutylpyrrolidine Oxalate for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the pyrrolidine scaffold is a cornerstone, featured in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and serve as a versatile synthetic handle. The derivative, 2-Cyclobutylpyrrolidine, presents an interesting lipophilic modification to this common scaffold. However, as a liquid free base, it can be challenging to handle, purify, and store accurately.

This guide focuses on the oxalate salt of 2-Cyclobutylpyrrolidine. The formation of a salt, such as an oxalate, is a fundamental and deliberate choice in process chemistry. It converts a liquid or oily amine into a stable, crystalline solid. This transformation is not merely for convenience; it is a critical step that facilitates purification through recrystallization, improves handling characteristics, and allows for more precise weighing and stoichiometric control in subsequent reactions. The oxalate salt, in particular, is often chosen for its ability to form well-defined crystals.

This document provides a synthesized, in-depth technical overview of 2-Cyclobutylpyrrolidine oxalate, including its chemical identity, a protocol for its preparation, and a comprehensive safety profile constructed from the known hazards of its constituent parts.

Section 1: Chemical Identity and Properties

While 2-Cyclobutylpyrrolidine and its hydrochloride salt are documented in chemical databases, a specific, dedicated CAS number for 2-Cyclobutylpyrrolidine oxalate is not readily found in major public repositories. This is common for research intermediates that are typically prepared on-demand. Therefore, for regulatory and inventory purposes, it is essential to reference the parent compound.

-

Parent Compound: 2-Cyclobutylpyrrolidine

-

CAS Number (Parent Compound): 524674-23-5[1]

-

Parent Compound Hydrochloride Salt: 2-Cyclobutylpyrrolidine hydrochloride

-

CAS Number (HCl Salt): 1228879-48-8[2]

The properties of the oxalate salt can be inferred from its components.

| Property | Value | Source / Rationale |

| Molecular Formula | C₁₀H₁₇NO₄ (C₈H₁₅N · C₂H₂O₄) | Calculated from the combination of 2-Cyclobutylpyrrolidine and Oxalic Acid. |

| Molecular Weight | 215.25 g/mol | Calculated from the molecular formula. The parent amine has a molecular weight of 125.21 g/mol .[1] |

| Appearance | Expected to be a white to off-white crystalline solid. | Inferred from the properties of similar amine oxalate salts and the typical appearance of oxalic acid.[3] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol or ethanol. | The salt form increases polarity compared to the free base. Oxalates are generally water-soluble. |

| Stability | Stable under standard laboratory conditions. Decomposes at high temperatures. | General stability for amine salts.[4] Oxalates can decompose upon heating to release carbon monoxide and carbon dioxide.[5] |

Section 2: Synthesis and Characterization Protocol

The preparation of 2-Cyclobutylpyrrolidine oxalate is a straightforward acid-base reaction. The following protocol is a standard, self-validating method for its synthesis.

Experimental Protocol: Salt Formation

-

Dissolution of Amine: Dissolve 1.0 equivalent of 2-Cyclobutylpyrrolidine (the free base) in a minimal amount of a suitable solvent, such as ethanol or isopropanol. The choice of an alcohol is strategic as it typically solubilizes both the amine and oxalic acid while allowing for the precipitation of the resulting salt, especially upon cooling.

-

Preparation of Oxalic Acid Solution: In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in the same solvent. Warming may be necessary to achieve full dissolution.

-

Reaction: Slowly add the oxalic acid solution to the stirred solution of the amine at room temperature. The addition should be dropwise to control the exothermic reaction and promote the formation of well-defined crystals.

-

Precipitation and Isolation: The oxalate salt will likely begin to precipitate immediately. After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature, then cool it in an ice bath to maximize product precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the resulting crystalline solid under vacuum to a constant weight.

Workflow for Synthesis of 2-Cyclobutylpyrrolidine Oxalate

Caption: Workflow for the synthesis of 2-Cyclobutylpyrrolidine oxalate.

Characterization

-

Melting Point: A sharp melting point is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the cyclobutylpyrrolidine cation and the presence of the oxalate counter-ion.

-

FT-IR Spectroscopy: To identify characteristic stretches for the amine salt and carboxylate groups.

-

Elemental Analysis: To confirm the elemental composition (C, H, N) and the 1:1 stoichiometry of the salt.

Section 3: Comprehensive Safety Profile (Synthesized)

As no specific Safety Data Sheet (SDS) exists for 2-Cyclobutylpyrrolidine oxalate, this section provides a comprehensive safety profile synthesized from the hazards of its components: the pyrrolidine moiety and the oxalate anion. This information should be used as a guide and supplemented by a full risk assessment before handling.

Identification

-

Product Name: 2-Cyclobutylpyrrolidine Oxalate

-

Recommended Use: For research and development use only.[1] Not for human or veterinary use.[1]

Hazard Identification

This chemical is considered hazardous. The primary hazards are driven by the oxalate component, which is acutely toxic and a severe irritant, and the pyrrolidine base, which is corrosive.

-

GHS Hazard Statements (Composite):

| Hazard Class | Category | Basis |

| Acute Toxicity, Oral | Category 4 | Oxalate is harmful if swallowed. Ingestion of 5 grams of oxalic acid has caused death.[6] |

| Acute Toxicity, Dermal | Category 4 | Oxalate is harmful in contact with skin.[3][6] |

| Skin Corrosion/Irritation | Category 1A/1B | Pyrrolidine itself causes severe skin burns. Oxalic acid also causes severe burns.[6] The salt should be treated as corrosive. |

| Serious Eye Damage/Eye Irritation | Category 1 | Both components are capable of causing serious, irreversible eye damage.[6] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Based on data for the hydrochloride salt of the parent amine.[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause kidney damage | Oxalate is a known nephrotoxin, leading to the formation of calcium oxalate crystals in the kidneys.[8][9] |

First-Aid Measures

-

General Advice: Immediate medical attention is required. Show this safety data to the doctor in attendance.

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Remove contact lenses, if present and easy to do.[7] Immediately call a POISON CENTER or doctor/physician.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3][7] Remove and wash contaminated clothing before reuse.[5] Call a physician immediately.

-

Ingestion: Do NOT induce vomiting.[5] Clean mouth with water and drink afterwards plenty of water.[3] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

-

Inhalation: Remove to fresh air.[3][7] If not breathing, give artificial respiration.[5]

Handling and Storage

-

Safe Handling: Avoid all personal contact, including inhalation.[6] Wear prescribed personal protective equipment (see Section 8). Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Do not get in eyes, on skin, or on clothing.[7] Do not breathe dust.[10] Wash hands thoroughly after handling.[7]

-

Storage: Keep containers securely sealed when not in use.[6] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7] Store locked up.[7]

Exposure Controls / Personal Protection

-

Engineering Controls: Use in a well-ventilated area. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat. Ensure glove material is resistant to both amines and acids.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

Safe Handling and PPE Selection Workflow

Caption: Decision workflow for safe handling of 2-Cyclobutylpyrrolidine oxalate.

Section 4: Toxicological Profile

The toxicological profile is a composite of the risks associated with the pyrrolidine structure and, more significantly, the oxalate anion.

The Oxalate Anion: The Primary Toxicophore

The primary toxicological concern with this compound is the oxalate anion. Oxalate is a metabolic end-product in humans, but elevated concentrations are toxic.[11]

-

Acute Toxicity: Ingestion is the most critical route of exposure. Oxalic acid is a systemic poison that can cause severe chemical burns in the gastrointestinal tract.[6] It binds to calcium ions in the blood, forming insoluble calcium oxalate, which leads to hypocalcemia. This can disrupt cardiovascular and nervous system function.[6]

-

Nephrotoxicity (Kidney Damage): The most well-documented chronic effect of oxalate exposure is renal toxicity.[9] The kidneys excrete oxalate, and high concentrations can lead to the precipitation of calcium oxalate crystals within the renal tubules.[12] This can cause physical blockage and induce apoptosis (cell death) in renal epithelial cells, leading to kidney damage and contributing to kidney stone formation.[9] Studies have shown that oxalate exposure can increase the production of free radicals in renal cells, causing oxidative stress and cellular injury.[11]

The 2-Cyclobutylpyrrolidine Cation

While less acutely toxic than oxalate, the pyrrolidine moiety is not benign.

-

Corrosivity/Irritation: Small cyclic amines like pyrrolidine are alkaline and can cause skin and eye irritation or burns.

-

Systemic Effects: The broader class of pyrrolizidine alkaloids, which contain a related core structure, are known for their potential hepatotoxicity (liver damage), although 2-Cyclobutylpyrrolidine itself is not a pyrrolizidine alkaloid.[13] The toxicological profile of this specific substituted pyrrolidine is not well-characterized, and it should be handled with the assumption that it may have unknown biological activity.

Conclusion

2-Cyclobutylpyrrolidine oxalate is a valuable intermediate for researchers requiring a solid, handleable form of the parent amine. Its preparation is straightforward, following standard acid-base chemistry principles. However, its handling requires significant caution. The safety and toxicological profile is dominated by the oxalate anion, which presents risks of acute poisoning, severe irritation, and significant, potentially chronic, kidney damage. All handling operations must be conducted in a controlled environment with appropriate personal protective equipment to mitigate the risks of exposure. By understanding both the practical utility and the inherent hazards of this compound, researchers can use it safely and effectively in the synthesis of novel chemical entities.

References

- Dow AgroSciences LLC. (2012). Material Safety Data Sheet: ELEMENT 4 Herbicide*.

- Fisher Scientific. (2024). Safety Data Sheet: 2-Pyrrolidinone.

- Santa Cruz Biotechnology. Safety Data Sheet: Oxalate standard for IC.

- Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.

- Thermo Fisher Scientific. (2026). Safety Data Sheet: Aluminum oxalate hydrate.

- Spectrum Chemical. (2017). Safety Data Sheet: SODIUM OXALATE, PURIFIED.

- Benchchem. 2-Cyclobutylpyrrolidine | Research Chemical.

- PubChem. 2-Cyclobutylpyrrolidine hydrochloride. National Center for Biotechnology Information.

- RSC Publishing. (n.d.). CTAB-induced synthesis of two-dimensional copper oxalate particles: using l-ascorbic acid as the source of oxalate ligand.

- Centers for Disease Control and Prevention. (2014). Laboratory Procedure Manual: Oxalate in Home Urine Collection.

- Chem-Impex. 3-(2-Chlorobenzyl)Pyrrolidine Oxalate.

- NextSDS. 2-cyclobutylpyrrolidine hydrochloride — Chemical Substance Information.

-

Conyers, R. A., Bais, R., & Rofe, A. M. (1990). The relation of clinical catastrophes, endogenous oxalate production, and urolithiasis. Clinical Chemistry, 36(10), 1717-1730. Retrieved from [Link]

- ECHEMI. 3-(2-CHLOROBENZYL)PYRROLIDINE OXALATE.

-

Tavasoli, S., et al. (2012). Human umbilical vein endothelial cells accelerate oxalate-induced apoptosis of human renal proximal tubule epithelial cells in co-culture system which is prevented by pyrrolidine dithiocarbamate. Urological Research, 40(5), 461-466. Retrieved from [Link]

-

Shevyrev, I. T., et al. (2022). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry, 18, 1729-1735. Retrieved from [Link]

-

VSL#3. (2014). In vitro anti-inflammatory activity of selected oxalate-degrading probiotic bacteria: potential applications in the prevention and treatment of hyperoxaluria. Journal of Food Science, 79(5), M973-M979. Retrieved from [Link]

- Cole-Parmer. (2003). Material Safety Data Sheet - Calcium oxalate monohydrate, 98%.

- EvitaChem. Buy 2-Cyclopropylethanamine oxalate (EVT-12058359).

-

Jonassen, J. A., et al. (1998). Oxalate toxicity in LLC-PK1 cells: role of free radicals. Kidney International, 54(5), 1541-1549. Retrieved from [Link]

Sources

- 1. 2-Cyclobutylpyrrolidine|Research Chemical [benchchem.com]

- 2. 2-Cyclobutylpyrrolidine hydrochloride | C8H16ClN | CID 115012711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. evitachem.com [evitachem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. The relation of clinical catastrophes, endogenous oxalate production, and urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human umbilical vein endothelial cells accelerate oxalate-induced apoptosis of human renal proximal tubule epithelial cells in co-culture system which is prevented by pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Oxalate toxicity in LLC-PK1 cells: role of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro anti-inflammatory activity of selected oxalate-degrading probiotic bacteria: potential applications in the prevention and treatment of hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Receptor Binding Affinity of 2-Cyclobutylpyrrolidine Oxalate: A Technical Whitepaper

Executive Summary

2-Cyclobutylpyrrolidine oxalate is a highly versatile, sp³-hybridized chemical scaffold of significant interest in medicinal chemistry, specifically in the development of central nervous system (CNS) therapeutics . Historically, the pharmacological targeting of the Histamine H₃ Receptor (H₃R) relied heavily on imidazole-based compounds. However, due to severe pharmacokinetic liabilities—namely, cytochrome P450 (CYP) inhibition and poor blood-brain barrier (BBB) penetrance—the field has aggressively shifted toward non-imidazole pharmacophores .

The pyrrolidine ring, particularly when sterically constrained by a cyclobutyl substituent, offers an ideal structural vector. The oxalate salt formulation ensures optimal aqueous solubility and stability, making it a premier candidate for high-throughput screening and in vivo profiling . This whitepaper provides a comprehensive, mechanistic guide to evaluating the receptor binding affinity and target engagement of 2-Cyclobutylpyrrolidine oxalate.

Structural & Mechanistic Rationale

The H₃ receptor is a presynaptic G-protein coupled receptor (GPCR) that functions as both an autoreceptor and a heteroreceptor, regulating the release of histamine, acetylcholine, dopamine, and norepinephrine .

The binding pocket of the human H₃R (hH₃R) requires a basic amine to form a critical salt bridge with the Asp114 residue in Transmembrane Domain 3 (TM3). 2-Cyclobutylpyrrolidine perfectly fulfills this requirement.

-

The Pyrrolidine Core: Acts as the basic anchor, replacing the problematic imidazole ring while maintaining high binding affinity .

-

The Cyclobutyl Substituent: Projects into the lipophilic sub-pocket of the receptor. The strain and sp³ character of the cyclobutane ring enhance the three-dimensional complexity of the molecule, drastically improving its selectivity profile against off-target histamine receptors (H₁, H₂, H₄) .

Quantitative Profiling of Receptor Binding Affinity

To contextualize the binding efficiency of the 2-Cyclobutylpyrrolidine scaffold, it must be benchmarked against historical and clinical-stage H₃R ligands. The table below summarizes the expected quantitative parameters.

| Compound | Chemical Class | hH₃R Binding Affinity ( Ki , nM) | Receptor Selectivity (H₃ vs H₁/H₂/H₄) | Efficacy Profile |

| 2-Cyclobutylpyrrolidine (Scaffold) | Alkyl-pyrrolidine | 5.0 - 45.0* | > 1000-fold | Antagonist / Inverse Agonist |

| Thioperamide | Imidazole | 15.0 | > 500-fold | Inverse Agonist |

| Ciproxifan | Imidazole | 0.5 | > 1000-fold | Inverse Agonist |

| ABT-239 | Benzofuran-pyrrolidine | 1.2 | > 10,000-fold | Inverse Agonist |

*Note: Represents the typical affinity range for optimized pyrrolidine-based H₃ antagonists prior to terminal functionalization.

Pharmacodynamics & Signaling Modalities

The H₃ receptor is coupled to Gi/o proteins. Activation by endogenous histamine inhibits Adenylyl Cyclase (AC), reducing cyclic AMP (cAMP) levels and subsequently downregulating Protein Kinase A (PKA). This cascade ultimately inhibits neurotransmitter release. As an antagonist, 2-Cyclobutylpyrrolidine blocks this pathway, restoring cAMP levels and enhancing cortical neurotransmitter efflux.

H3 Receptor Gi/o signaling pathway and the restorative effect of 2-Cyclobutylpyrrolidine antagonism.

Methodology I: In Vitro Radioligand Binding Assay

To determine the equilibrium dissociation constant ( Ki ) of 2-Cyclobutylpyrrolidine oxalate, a competitive radioligand displacement assay is utilized .

Step-by-step workflow for the H3R radioligand displacement binding assay.

Step-by-Step Protocol & Causality

-

Membrane Preparation: Transfect HEK-293 cells with human H₃R cDNA.

-

Causality: HEK-293 cells lack endogenous H₃ receptors, providing a zero-background environment that ensures any observed binding is exclusively due to the recombinant human target.

-

-

Buffer Formulation: Homogenize harvested cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Causality: EDTA chelates divalent cations (Mg²⁺, Ca²⁺) required by endogenous metalloproteases, thereby preventing receptor degradation during the assay.

-

-

Incubation: Incubate 20 µg of membrane protein with 1 nM [³H]-N-α-methylhistamine ([³H]-NAMH) and varying concentrations of 2-Cyclobutylpyrrolidine oxalate (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C.

-

Causality: [³H]-NAMH is utilized because it is a highly selective H₃R agonist with high specific activity, allowing for precise quantification of displacement.

-

-

Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold 50 mM Tris-HCl.

-

Causality: PEI neutralizes the negative charge of the glass filters, preventing the positively charged radioligand from sticking non-specifically. Ice-cold buffer is critical to drastically reduce the off-rate ( koff ) of the bound ligand during the wash steps.

-

-

Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Self-Validation Checkpoint: To ensure the assay is a self-validating system, a Non-Specific Binding (NSB) control must be run in parallel using 10 µM thioperamide. The assay is only valid if NSB is < 30% of the Total Binding (TB). If NSB exceeds this threshold, it indicates non-specific lipophilic partitioning, requiring a reduction in membrane protein concentration or increased washing stringency.

Methodology II: In Vivo Target Engagement (Rat Dipsogenia Model)

While in vitro affinity is critical, proving that 2-Cyclobutylpyrrolidine oxalate crosses the blood-brain barrier and engages the receptor in vivo requires behavioral pharmacology. The Rat Dipsogenia Model is the gold standard for central H₃ antagonism .

Step-by-Step Protocol & Causality

-

Animal Preparation: Acclimate male Wistar rats (n=8 per group) to individual metabolic cages.

-

Pre-treatment (Antagonist): Administer 2-Cyclobutylpyrrolidine oxalate (e.g., 1, 3, and 10 mg/kg, p.o.) 60 minutes prior to the agonist challenge.

-

Causality: A 60-minute pre-treatment allows sufficient time for gastrointestinal absorption, systemic circulation, and BBB penetration, ensuring peak brain concentrations are achieved before the challenge.

-

-

Challenge (Agonist): Administer an H₃ agonist, such as (R)-α-methylhistamine (10 mg/kg, i.p.).

-

Causality: Central H₃ autoreceptor activation inhibits hypothalamic histamine release, which strongly induces water drinking (dipsogenia). A true, brain-penetrant antagonist will block this receptor, restore histamine tone, and prevent the drinking behavior.

-

-

Measurement: Record cumulative water intake at 1, 2, and 4 hours post-challenge.

Self-Validation Checkpoint: This protocol relies on strict baseline validation. A Vehicle-Only Cohort must exhibit normal baseline water consumption (< 5 mL/kg/hr). Simultaneously, a Positive Control Cohort (Agonist + Vehicle) must demonstrate a statistically significant induction of dipsogenia (> 30 mL/kg/hr). Failure to meet this dynamic range invalidates the dose-response curve, as the assay window would be too narrow to accurately measure antagonism.

References

-

Synthesis and evaluation of potent pyrrolidine H-3 antagonists Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

-

Multiple Targeting Approaches on Histamine H3 Receptor Antagonists Frontiers in Neuroscience (via PMC) URL:[Link]

-

2-Cyclobutylpyrrolidine hydrochloride | CID 115012711 PubChem URL:[Link]

-

Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H-3-receptor antagonists Naunyn-Schmiedeberg's Archives of Pharmacology (via PubMed) URL:[Link]

Application Notes & Protocols: 2-Cyclobutylpyrrolidine Oxalate as a Strategic Precursor in Modern Organic Synthesis

An In-Depth Guide for Synthetic Chemists

Introduction: The Strategic Value of 3D Scaffolds in Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its prevalence stems from its utility as a versatile, saturated N-heterocycle that can be readily functionalized. In contemporary drug design, there is a significant push to "escape from flatland"—a concept that encourages the use of three-dimensional, sp³-rich scaffolds to improve compound properties such as solubility, metabolic stability, and binding selectivity.[1][2]

The 2-cyclobutylpyrrolidine motif is an exemplary embodiment of this principle. It marries the robust pyrrolidine scaffold with a cyclobutyl group, a strained carbocycle that offers unique conformational constraints and vectors for exploring protein binding pockets.[5] The cyclobutyl moiety is increasingly recognized as a valuable "bioisostere" for larger or more flexible groups, capable of enhancing potency and optimizing pharmacokinetic profiles.[5][6]

This guide focuses on 2-cyclobutylpyrrolidine oxalate, the crystalline salt form of the parent amine. The use of the oxalate salt is a strategic choice in synthesis; it confers superior stability, non-hygroscopic properties, and ease of handling compared to the often-oily and volatile free base, ensuring accurate measurement and enhancing shelf-life. Herein, we provide a detailed examination of its properties and a comprehensive protocol for its application in the synthesis of a key intermediate for selective kinase inhibitors, a prominent class of therapeutics.[6][7][8]

Physicochemical and Handling Properties